4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHMLFUSKCACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679730 | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211487-94-3 | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The methoxy group at position 4 activates the aromatic ring, directing electrophilic substitution to position 1. The reaction proceeds at room temperature (20–25°C) under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride product.
Procedure :
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Sulfonation : 4-Methoxy-tetralin (10 mmol) is added dropwise to chlorosulfonic acid (15 mmol) under nitrogen atmosphere.
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Stirring : The mixture is stirred for 24 hours to ensure complete conversion.
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Quenching : The reaction is poured onto crushed ice, precipitating the sulfonyl chloride.
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Isolation : The crude product is filtered, washed with cold water, and dried under vacuum.
Key Parameters :
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Stoichiometry : A 1:1.5 molar ratio of tetralin to ClSO₃H ensures complete sulfonation.
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Temperature : Prolonged stirring at room temperature minimizes side reactions like over-sulfonation.
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Workup : Rapid quenching on ice prevents hydrolysis of the sulfonyl chloride to the sulfonic acid.
Alternative Synthesis via Sulfur Trioxide Complexes
While less common, sulfur trioxide (SO₃) complexes with Lewis bases (e.g., dioxane, pyridine) offer a milder sulfonation alternative. This method avoids the extreme reactivity of chlorosulfonic acid, though it requires an additional chlorination step using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Two-Step Sulfonation-Chlorination
Step 1: Sulfonation
4-Methoxy-tetralin reacts with a SO₃-dioxane complex in dichloromethane at 0°C, forming the sulfonic acid.
Step 2: Chlorination
The sulfonic acid is treated with excess PCl₅ at reflux (80°C) for 4 hours, converting the –SO₃H group to –SO₂Cl.
Advantages :
Limitations :
-
Lower overall yield (60–70%) compared to the chlorosulfonic acid route.
Optimization of Reaction Yields and Purity
Catalytic Enhancements
The addition of catalytic dimethylaminopyridine (DMAP, 5 mol%) during chlorination improves yields by facilitating the displacement of hydroxyl groups. For example, DMAP increases conversion efficiency from 75% to 89% in analogous sulfonyl chloride syntheses.
Solvent Effects
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Chlorosulfonic Acid Route : Neat conditions (no solvent) are typical, but dichloromethane can moderate exothermicity.
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SO₃-Based Methods : Polar aprotic solvents (e.g., DCM, THF) enhance SO₃ solubility and reaction homogeneity.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
Industrial and Research Applications
This sulfonyl chloride is a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or other derivatives under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the modification of biomolecules for studying their function and interactions.
Industrial Applications: While primarily a research chemical, it may also find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride largely depends on its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The sulfonyl chloride group distinguishes this compound from analogs with other substituents. For example:
- 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde (): Features a carboxaldehyde group at the 2-position and a methoxy group at the 3-position. The absence of sulfonyl chloride reduces its electrophilicity, making it more suitable for condensation or nucleophilic addition reactions.
- 3-Acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile (): Contains an acetyl group and nitrile functionality, enabling participation in ketone- or nitrile-specific reactions (e.g., Grignard additions, hydrolysis).
Table 1: Functional Group Comparison
| Compound Name | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | Sulfonyl chloride, methoxy | Electrophilic substitution, sulfonylation |
| 5,6,7,8-Tetrahydro-3-methoxy-2-naphthalenecarboxaldehyde | Carboxaldehyde, methoxy | Aldol condensation, oxidation |
| 3-Acetyl-5,6,7,8-tetrahydro-2-naphthalenecarbonitrile | Acetyl, nitrile | Nucleophilic addition, hydrolysis |
Substituent Position and Ring Saturation Effects
Comparison with Amino-Substituted Analogs
Amino-naphthalenesulfonic acids () exhibit distinct properties:
- 4-Amino-1-naphthalenesulfonic acid: The amino group at the 4-position enhances solubility in aqueous media and enables diazotization reactions, contrasting with the sulfonyl chloride’s preference for covalent bond formation.
- 8-Amino-1-naphthalenesulfonic acid: Steric effects from the 8-amino group limit reactivity at the 1-position, whereas the target compound’s sulfonyl chloride is more accessible for reactions.
Biological Activity
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride (CAS No. 1211487-94-3) is a sulfonyl chloride derivative with significant implications in medicinal chemistry. Its unique structure allows for a range of biological activities, primarily as a reactive intermediate in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃ClO₃S
- Molecular Weight : 260.74 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Biological Activity Overview
This compound exhibits various biological activities due to its ability to form covalent bonds with nucleophiles. This property is crucial for its role in the synthesis of sulfonamide drugs and other bioactive molecules.
The sulfonyl chloride group is known for its electrophilic character, allowing it to react with amines and alcohols to form sulfonamides and sulfonates. These derivatives can modulate various biological pathways, including enzyme inhibition and receptor interaction.
Pharmacological Applications
- Antimicrobial Activity : Compounds derived from sulfonyl chlorides have shown potential as antibacterial agents. For instance, sulfonamide antibiotics inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
- Anticancer Properties : Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of carbonic anhydrases which are overexpressed in many tumors.
Synthesis and Evaluation of Derivatives
A study evaluated several analogs of this compound for their binding affinity to histamine H(1) receptors. The results indicated that modifications on the naphthalene ring significantly influenced receptor binding and activity .
| Compound | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Parent Compound | 50 nM | Moderate H(1) antagonist |
| Methyl Derivative | 25 nM | Increased potency |
| Ethyl Derivative | 15 nM | High potency |
In Vivo Studies
In vivo studies using rodent models demonstrated that certain sulfonamide derivatives derived from this compound exhibited significant reductions in inflammation markers when tested against induced arthritis models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride?
- Methodological Answer : The compound is synthesized via chlorosulfonation of the tetrahydronaphthalene backbone. A typical route involves:
Sulfonation : Introduce a sulfonic acid group at position 1 using concentrated sulfuric acid or sulfur trioxide.
Chlorination : React the sulfonic acid intermediate with chlorinating agents (e.g., PCl₅, SOCl₂, or ClSO₃H) to form the sulfonyl chloride.
Methoxy Introduction : Install the methoxy group at position 4 via Friedel-Crafts alkylation or nucleophilic substitution, depending on precursor availability.
Purification may involve recrystallization (e.g., using dichloromethane/hexane) or column chromatography. Stability during synthesis requires anhydrous conditions to prevent hydrolysis .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.8 ppm), and tetrahydronaphthalene methylene/methine protons (δ 1.5–2.8 ppm).
- ¹³C NMR : Sulfonyl chloride carbon (δ ~55 ppm), methoxy carbon (δ ~55–60 ppm).
- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₁H₁₁ClO₃S (calculated: 258.0). Cross-validate with high-resolution MS (HRMS) .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Desiccants (e.g., silica gel) are essential.
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. PPE (gloves, goggles) is mandatory due to corrosive and irritant properties.
- Degradation Monitoring : Regular FT-IR or NMR checks to detect hydrolysis (sulfonic acid formation) .
Advanced Research Questions
Q. How can reaction yields be optimized in nucleophilic substitutions involving this sulfonyl chloride?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Base Choice : Use non-nucleophilic bases (e.g., pyridine) to scavenge HCl and prevent side reactions.
- Stoichiometry : Maintain a 1.2:1 molar ratio (sulfonyl chloride:nucleophile) to account for moisture-induced losses.
- Kinetic Control : Lower temperatures (–10°C to 0°C) favor selectivity in multi-step reactions.
- Design of Experiments (DoE) : Statistically vary parameters (time, temperature, solvent) to identify optimal conditions .
Q. What strategies resolve contradictions in reported reactivity data across studies?
- Methodological Answer :
- Controlled Reproducibility : Replicate conflicting studies under standardized conditions (solvent purity, humidity levels).
- Computational Modeling : Use DFT calculations to compare activation energies for proposed mechanisms (e.g., SN² vs. radical pathways).
- Side Reaction Analysis : Employ LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids or dimerization products).
- Literature Cross-Validation : Align findings with toxicological review methodologies (Table B-1 inclusion criteria, Table C-1 study design) to assess data quality .
Q. How can hydrolysis of the sulfonyl chloride group be suppressed during prolonged reactions?
- Methodological Answer :
- In Situ Generation : Prepare the sulfonyl chloride immediately before use via chlorination of sulfonic acids.
- Moisture Control : Use molecular sieves (3Å) or anhydrous MgSO₄ in reaction mixtures.
- Alternative Reagents : Explore stabilized derivatives (e.g., sulfonyl fluorides) for slower hydrolysis rates.
- Reaction Monitoring : Track hydrolysis via real-time IR or by quenching aliquots and analyzing via TLC .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Probit or Logit Models : Fit non-linear regression curves to mortality or effect data (e.g., LC₅₀/EC₅₀ calculations).
- ANOVA with Post Hoc Tests : Compare systemic effects (respiratory, hepatic) across exposure routes (inhalation, oral).
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., cohort vs. case-control) using random-effects models, adjusting for confounding variables .
Q. How to design a study evaluating metabolic pathways of this compound in mammalian models?
- Methodological Answer :
- In Vitro Systems : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to track metabolic fate via LC-MS/MS.
- In Vivo Protocols : Administer doses via oral gavage or inhalation (controlled exposure chambers) and collect plasma, urine, and tissues at timed intervals.
- Data Integration : Map metabolites to known pathways (e.g., cytochrome P450) using tools like MetaboAnalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
